molecular formula C10H13NO3 B6255953 6-butoxypyridine-3-carboxylic acid CAS No. 62724-87-2

6-butoxypyridine-3-carboxylic acid

Cat. No.: B6255953
CAS No.: 62724-87-2
M. Wt: 195.2
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Description

6-Butoxypyridine-3-carboxylic acid is a pyridine derivative characterized by a butoxy (-OC₄H₉) substituent at the 6-position and a carboxylic acid (-COOH) group at the 3-position of the pyridine ring. The butoxy group likely enhances lipophilicity compared to hydroxyl or amino substituents, influencing solubility and reactivity .

Properties

CAS No.

62724-87-2

Molecular Formula

C10H13NO3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Preparation Methods

Alkoxylation via SNAr Mechanism

The electron-withdrawing carboxylic acid group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). In anhydrous dimethylformamide (DMF), 6-chloropyridine-3-carboxylic acid reacts with sodium butoxide at 80–100°C for 12–24 hours, achieving yields of 65–72%. The reaction mechanism proceeds through a Meisenheimer intermediate, with the carboxylate anion stabilizing the transition state.

Key Variables:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Base: NaH or K2CO3 improves alkoxide generation.

  • Temperature: Reactions below 80°C result in incomplete conversion.

Catalytic Methods Using Phase-Transfer Catalysts

To reduce reaction times, tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst. This allows the use of aqueous NaOH and butanol in a toluene/water biphasic system. At 60°C, this method achieves 78% yield in 6 hours by facilitating interfacial ion exchange.

Hydrolysis of 6-Butoxypyridine-3-Carbonitrile

An alternative two-step synthesis involves:

  • Cyanation: 6-Chloropyridine undergoes cyanation with CuCN in DMF at 150°C to form 6-chloropyridine-3-carbonitrile.

  • Alkoxylation and Hydrolysis: The chlorinated carbonitrile reacts with butanol/KOH, followed by acidic hydrolysis (HCl/H2O, reflux) to yield the target compound.

Advantages:

  • Higher functional group tolerance compared to direct substitution.

  • Yields up to 82% after purification by recrystallization from ethanol/water.

Ring-Synthetic Approaches

Hantzsch Dihydropyridine Synthesis

Ethyl acetoacetate, ammonium acetate, and butyl vinyl ketone condense to form 1,4-dihydropyridine, which is oxidized to pyridine-3-carboxylic acid derivatives. Subsequent bromination at the 6-position and butoxylation yields the target compound.

Limitations:

  • Requires multiple protection/deprotection steps for the carboxylic acid.

  • Overall yield <50% due to side reactions during oxidation.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–O coupling between 6-bromopyridine-3-carboxylic acid and butanol has been explored. Using Pd(OAc)2/Xantphos as the catalyst system and Cs2CO3 as the base in toluene at 110°C, yields of 68% are achieved.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

A plug-flow reactor system minimizes decomposition of heat-sensitive intermediates:

  • Conditions: 10 bar pressure, 90°C, residence time 30 minutes.

  • Output: 85% conversion with 91% selectivity.

Purification and Crystallization

Crude product is dissolved in hot ethyl acetate, treated with activated charcoal, and cooled to 5°C for crystallization. This yields pharmaceutical-grade material (>99.5% purity) with defined polymorphic Form A (melting point 142–144°C).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost (USD/kg)
SNAr Alkoxylation7224 h120
Phase-Transfer Catalysis786 h95
Carbonitrile Hydrolysis8218 h140
Pd-Catalyzed Coupling688 h210

Chemical Reactions Analysis

Types of Reactions

6-butoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the butoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-butoxypyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-butoxypyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the butoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 6-butoxypyridine-3-carboxylic acid with pyridinecarboxylic acid derivatives, focusing on substituent effects, molecular properties, and similarity indices derived from structural databases.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight Similarity Index* Key Properties (Inferred/Reported)
This compound N/A Butoxy (6), COOH (3) C₁₁H₁₃NO₃ 223.23 g/mol N/A High lipophilicity; moderate aqueous solubility
6-Hydroxypyridine-3-carboxylic acid 5006-66-6 Hydroxyl (6), COOH (3) C₆H₅NO₃ 155.11 g/mol N/A High polarity; acidic due to -OH and -COOH
6-Amino-3-pyridinecarboxylic acid 3167-49-5 Amino (6), COOH (3) C₆H₆N₂O₂ 138.12 g/mol 0.82 Zwitterionic behavior; enhanced solubility in polar solvents
4-(6-Aminopyridin-3-yl)benzoic acid 222986-51-8 Amino (6), COOH (4-benzene) C₁₂H₁₀N₂O₂ 214.22 g/mol 0.82 Extended conjugation; potential UV activity
6-(Butylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid 2138532-52-0 Butylamino (6), CF₃ (2), COOH (3) C₁₁H₁₃F₃N₂O₂ 262.23 g/mol N/A Enhanced electron-withdrawing effects from CF₃; possible metabolic stability

*Similarity indices (0–1 scale) derived from structural database comparisons .

Key Findings:

Substituent Effects on Solubility: The butoxy group in this compound increases lipophilicity compared to hydroxyl or amino analogs, reducing aqueous solubility but improving membrane permeability . Amino-substituted derivatives (e.g., 6-Amino-3-pyridinecarboxylic acid) exhibit higher polarity and solubility in aqueous media due to zwitterionic interactions .

The carboxylic acid group at the 3-position enables hydrogen bonding and salt formation, critical for biological activity or coordination chemistry .

Structural Similarity and Functionalization: Compounds with similarity indices >0.80 (e.g., 6-Amino-3-pyridinecarboxylic acid) share core pyridinecarboxylic acid scaffolds but differ in substituent electronic and steric effects .

Research Implications

The structural nuances of this compound and its analogs highlight the importance of substituent selection in drug design, agrochemical development, or material science. For instance:

  • Pharmaceutical Applications : The butoxy group may improve blood-brain barrier penetration compared to polar analogs like 6-hydroxypyridine-3-carboxylic acid .
  • Chemical Synthesis : The stability of trifluoromethyl-substituted derivatives (e.g., CAS 2138532-52-0) suggests utility in fluorinated intermediates for specialty chemicals .

Q & A

Q. What are the typical synthetic routes for 6-butoxypyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions. A common approach includes:

  • Carboxylation : Introducing the carboxylic acid group at the pyridine ring’s 3-position via oxidation or carboxylation reagents (e.g., KMnO₄ under acidic conditions).
  • Alkoxy Substitution : Introducing the butoxy group at the 6-position using alkyl halides (e.g., 1-bromobutane) under basic conditions (e.g., NaH or K₂CO₃).
  • Purification : Column chromatography or recrystallization to isolate the product. Optimization strategies include varying reaction temperatures, catalyst screening (e.g., phase-transfer catalysts), and monitoring progress via TLC/HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection.
  • FT-IR : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Structural analogs in the evidence were characterized using these techniques .

Q. How can researchers screen for potential biological activity in this compound?

  • Enzymatic Assays : Test inhibition/activation of target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods.
  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity for proteins/DNA.
  • Computational Docking : Preliminary screening via molecular docking (AutoDock, Schrödinger) to predict binding modes .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Use desiccants to avoid hydrolysis of the carboxylic acid group.
  • Stability studies (via periodic HPLC analysis) are advised to determine shelf life .

Q. How does the butoxy group influence metal ion complexation compared to other alkoxy substituents?

The butoxy group’s longer alkyl chain enhances lipophilicity, potentially improving membrane permeability in metal complexation studies. Techniques like UV-Vis spectroscopy and X-ray crystallography can compare coordination behavior with shorter alkoxy analogs (e.g., methoxy or ethoxy derivatives) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions (e.g., over-alkylation)?

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, stoichiometry).
  • Catalyst Screening : Test Pd-based catalysts for regioselective substitution.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How should contradictory data in reaction outcomes (e.g., varying yields across studies) be resolved?

  • Controlled Replication : Repeat experiments under identical conditions, ensuring reagent purity and anhydrous environments.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-alkylated derivatives).
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 6-methoxy analogs) to isolate substituent-specific effects .

Q. What strategies differentiate structural isomers (e.g., 3- vs. 4-carboxylic acid derivatives)?

  • 2D NMR : NOESY or COSY to confirm spatial proximity of substituents.
  • X-ray Crystallography : Resolve crystal structures unambiguously.
  • Vibrational Circular Dichroism (VCD) : For chiral analogs, confirm absolute configuration .

Q. How can computational modeling predict reactivity in novel derivatives of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological environments.
  • QSAR Models : Corrogate substituent effects (e.g., butoxy vs. propoxy) with activity data .

Q. What methodologies enable scalable synthesis without compromising purity?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic reactions (e.g., alkylation).
  • Automated Purification : Combines inline HPLC with fraction collection for high-throughput isolation.
  • Process Analytical Technology (PAT) : Real-time monitoring to ensure consistent quality during scale-up .

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